Compound Description: SCH 58261 is a potent and selective adenosine A2A receptor antagonist. It was the first of its kind and has been widely used as a reference compound in subsequent research [].
Relevance: This compound shares the core tricyclic structure, a furan ring at the 2-position, and a substituted 7-position with 2-(2-furyl)-7-(3-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine. Notably, both compounds have a free amino group at the 5-position, a characteristic deemed important for activity at the A2A receptor []. The research highlights SCH 58261 as a significant lead in developing A2A antagonists, indicating potential therapeutic applications for structurally similar compounds like 2-(2-furyl)-7-(3-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine in neurodegenerative disorders.
Compound Description: This compound is a derivative of SCH 58261, designed to investigate the importance of the furan ring for receptor binding [].
Relevance: This compound is relevant to 2-(2-furyl)-7-(3-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine because it explores the replacement of the furanyl moiety with a substituted phenyl ring. The research indicates that this modification led to a complete loss of affinity at various adenosine receptor subtypes, highlighting the critical role of the furan ring in 2-(2-furyl)-7-(3-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine for potential biological activity [].
N8-Substituted-pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidines-N5-urea or amide (MRE series)
Compound Description: This series of compounds displays high selectivity for the human A3 adenosine receptor subtype [].
Relevance: While this series shares the core tricyclic structure with 2-(2-furyl)-7-(3-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine, it highlights the impact of modifications at the 8- and 9-positions. Specifically, the presence of an N8-substituent and a urea or amide group at the 5-position significantly alters the selectivity profile compared to 2-(2-furyl)-7-(3-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine, emphasizing the potential for fine-tuning biological activity through specific substitutions on the triazolopyrimidine scaffold [].
Compound Description: This compound served as a scaffold for exploring the introduction of a cycloaminomethyl group at the 5' position of the furan ring [].
Compound Description: This series focuses on the development of cyclic AMP phosphodiesterase (cAMP PDE) inhibitors, which hold potential as cardiovascular agents [].
Relevance: Compounds in this series share the core [, , ]triazolo[1,5-a]pyrimidine structure with 2-(2-furyl)-7-(3-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine. The research highlights a specific derivative, 2-(benzylthio)-5-methyl-7-(dimethylamino)-1,2,4-triazolo[1,5-a]pyrimidine (15a), as a potent inhibitor of cAMP PDE isolated from rabbit heart. This finding, along with the promising cardiovascular effects observed in animal models, suggests that modifications at the 2-, 5-, and 7-positions of the triazolopyrimidine core could lead to compounds with diverse biological activities. Further investigation into the structure-activity relationship of 2-(2-furyl)-7-(3-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine, particularly focusing on these positions, is warranted.
Compound Description: This compound shows significant potency as a cAMP PDE inhibitor, exceeding the activity of theophylline [].
Relevance: This compound, like 2-(2-furyl)-7-(3-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine, belongs to the [, , ]triazolo[1,5-a]pyrimidine class. Its noteworthy potency as a cAMP PDE inhibitor, coupled with its structural similarity to the target compound, particularly the substitutions at the 2- and 7-positions, emphasizes the potential of exploring modifications at these positions in 2-(2-furyl)-7-(3-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine for cardiovascular drug development [].
Compound Description: This triazolopyrimidine derivative exhibits promising cardiovascular effects, including increased cardiac output and stroke volume without affecting heart rate in animal studies [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.